Ethyl 2-(9H-carbazol-1-yl)acetate
CAS No.: 2126178-29-6
Cat. No.: VC6945128
Molecular Formula: C16H15NO2
Molecular Weight: 253.301
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2126178-29-6 |
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Molecular Formula | C16H15NO2 |
Molecular Weight | 253.301 |
IUPAC Name | ethyl 2-(9H-carbazol-1-yl)acetate |
Standard InChI | InChI=1S/C16H15NO2/c1-2-19-15(18)10-11-6-5-8-13-12-7-3-4-9-14(12)17-16(11)13/h3-9,17H,2,10H2,1H3 |
Standard InChI Key | BBVZIQCCSPOKEB-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC1=C2C(=CC=C1)C3=CC=CC=C3N2 |
Introduction
Structural Characteristics and Nomenclature
Ethyl 2-(9H-carbazol-1-yl)acetate belongs to the carbazole family, characterized by a fused bicyclic structure comprising two benzene rings and a pyrrole moiety. The compound’s IUPAC name, ethyl 2-(9H-carbazol-1-yl)acetate, reflects its substitution pattern: an ethyl ester group is attached via a methylene bridge (–CH2–) to the 1-position of the carbazole core . The numbering system places the nitrogen atom at the 9-position, with the hydrogen atom remaining on nitrogen (denoted as 9H) .
Molecular Formula and Weight
The molecular formula is C₁₆H₁₅NO₂, derived from carbazole (C₁₂H₉N) combined with an ethyl acetate group (C₄H₆O₂). The calculated molecular weight is 253.30 g/mol, consistent with analogous carbazole esters .
Spectroscopic Identification
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Infrared (IR) Spectroscopy: Key peaks include C=O stretching at ~1740 cm⁻¹ (ester carbonyl) and aromatic C–C/C–N vibrations at 1600–1450 cm⁻¹ .
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Nuclear Magnetic Resonance (NMR):
Synthesis and Reaction Pathways
Primary Synthesis Route
The compound is synthesized via nucleophilic aromatic substitution (SNAr) between carbazole and ethyl chloroacetate under basic conditions :
Step 1:
Key Conditions:
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Solvent: Anhydrous acetone
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Base: Potassium carbonate (K₂CO₃)
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Temperature: Reflux (~56°C)
Mechanistic Insight: The reaction proceeds via deprotonation of carbazole’s nitrogen, generating a nucleophilic site at the 1-position, which attacks the electrophilic methylene carbon of ethyl chloroacetate.
Secondary Modifications
The ester group undergoes further transformations:
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Hydrolysis: Acidic or basic conditions yield 2-(9H-carbazol-1-yl)acetic acid.
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Amidation: Reacting with amines produces carbazole-acetamide derivatives .
Physicochemical Properties
Thermal Stability: Decomposes above 300°C, suitable for high-temperature applications in materials science.
Biological Activities and Mechanisms
Anticancer Screening
Preliminary studies show moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 45 µM), attributed to apoptosis induction via caspase-3 activation .
Applications in Materials Science
Organic Electronics
Carbazole derivatives are prized for their hole-transport properties in OLEDs. Ethyl 2-(9H-carbazol-1-yl)acetate serves as a precursor for:
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Electron-Transport Materials: After functionalization with electron-deficient groups.
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Luminescent Polymers: Copolymerized with fluorene or thiophene units .
Coordination Chemistry
The nitrogen atom coordinates with transition metals (e.g., Ru(II), Ir(III)), forming complexes used in photocatalysis and sensing applications .
Hazard | Precautionary Measures |
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Skin/Irritation (H315) | Wear nitrile gloves and lab coats |
Eye Damage (H319) | Use safety goggles |
Respiratory (H335) | Employ fume hoods |
Storage: Stable at room temperature in amber glass containers under inert gas .
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